Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a synthetic compound classified as a cerebral activator []. This classification signifies its potential to enhance cognitive function, particularly in conditions characterized by impaired brain activity. Research suggests that Indeloxazine hydrochloride might exert its effects by influencing neurotransmitter systems and energy metabolism in the brain, making it a subject of interest in various neurological research domains.
Indeloxazine hydrochloride is a chemical compound that has garnered attention for its potential therapeutic effects, particularly in the realm of neuropharmacology. It is classified as a serotonin releasing agent, norepinephrine reuptake inhibitor, and N-methyl-D-aspartate receptor antagonist. This compound was initially developed for treating various neurological disorders but was removed from the market in 1998 due to reported lack of effectiveness.
The compound's chemical structure can be described by its IUPAC name, which is 2-(3H-inden-4-yloxymethyl)morpholine hydrochloride. Its CAS number is 65043-22-3, and it has been studied for its biochemical properties and potential applications in medicine and research.
The synthesis of Indeloxazine hydrochloride typically involves a multi-step process:
Indeloxazine hydrochloride has a molecular formula of C14H18ClNO2 and a molecular weight of 267.75 g/mol. The compound features a complex structure that includes an indene ring fused with a morpholine moiety. The InChI key for this compound is KEBHLNDPKPIPLI-UHFFFAOYSA-N, which allows for easy identification in chemical databases.
The structural representation highlights key functional groups that contribute to its pharmacological activity:
Indeloxazine hydrochloride can undergo several types of chemical reactions:
These reactions are critical for developing derivatives that may exhibit enhanced therapeutic effects.
Indeloxazine hydrochloride's mechanism of action involves multiple pathways:
These mechanisms collectively contribute to its antidepressant-like effects observed in animal models.
Indeloxazine hydrochloride exhibits several notable physical and chemical properties:
Relevant data from studies indicate that Indeloxazine effectively crosses the blood-brain barrier, allowing it to exert central nervous system effects.
Indeloxazine hydrochloride has been explored for various scientific applications:
Despite its withdrawal from the market, ongoing research continues to explore its potential benefits in clinical settings.
Indeloxazine hydrochloride (chemical names: CI-874, YM-08054; molecular formula: C₁₄H₁₈ClNO₂) was developed as a psychotropic agent by Yamanouchi Pharmaceutical Co., Ltd. Marketed under brand names including Elen and Noin, it received regulatory approval in Japan in 1988 for managing post-stroke depression and related neuropsychiatric symptoms [2] [3]. The compound represented an innovative approach to cerebrovascular-related affective disorders during the late 1980s, when treatment options for vascular depression were limited.
Preclinical studies demonstrated multifaceted neuroactivity, prompting investigation for cognitive enhancement and neuroprotection beyond its primary antidepressant indication. Research in rodent models revealed significant effects on cerebral energy metabolism and glucose utilization following ischemic challenge, suggesting potential cerebroprotective applications [1]. In the four-vessel occlusion rat model (a standardized cerebral ischemia model), 60 minutes of ischemia followed by 60 minutes of recirculation caused severe metabolic impairment. Treatment with indeloxazine hydrochloride (2 mg/kg for one week) moderately increased ATP and total adenine nucleotide levels while enhancing glucose utilization in hippocampal, cortical, and thalamic regions [1].
Despite promising neurochemical profiles, indeloxazine hydrochloride was withdrawn from the Japanese and South Korean markets in 1998. Market exit was attributed to insufficient therapeutic effectiveness in real-world clinical settings rather than safety concerns [2] [3]. Its commercial availability spanned exactly one decade (1988–1998), representing a historically significant though discontinued approach to neuropsychiatric therapy development during that era.
Indeloxazine hydrochloride is pharmacologically classified as a serotonin releasing agent (SRA) and norepinephrine reuptake inhibitor (NRI) with additional N-methyl-D-aspartate (NMDA) receptor antagonism [2] [6]. This triple mechanistic action places it in a distinctive category among psychoactive compounds, combining monoaminergic modulation with glutamatergic regulation.
Table 1: Primary Pharmacological Targets of Indeloxazine Hydrochloride
Target System | Specific Action | Functional Consequence |
---|---|---|
Serotonergic System | Serotonin releasing agent (SRA) | Increased synaptic serotonin; 5-HT₄ receptor activation |
Noradrenergic System | Norepinephrine reuptake inhibition (NRI) | Increased synaptic norepinephrine |
Glutamatergic System | NMDA receptor antagonism | Reduced excitotoxic neuronal damage |
Approved indications during its clinical tenure focused exclusively on cerebrovascular disorder-associated symptoms:
Experimental investigations extended far beyond these approved uses, demonstrating:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: